molecular formula C12H20O4 B14296041 3-Heptanoyl-4-(hydroxymethyl)oxolan-2-one CAS No. 119502-27-1

3-Heptanoyl-4-(hydroxymethyl)oxolan-2-one

Katalognummer: B14296041
CAS-Nummer: 119502-27-1
Molekulargewicht: 228.28 g/mol
InChI-Schlüssel: NGQXDYJVORSCQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Heptanoyl-4-(hydroxymethyl)oxolan-2-one is an organic compound with the molecular formula C₁₂H₂₀O₄ and a molecular weight of 228.285 g/mol . This compound is characterized by a heptanoyl group attached to a substituted oxolanone ring, making it a unique structure in organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Heptanoyl-4-(hydroxymethyl)oxolan-2-one typically involves the reaction of heptanoic acid with a suitable oxolanone precursor under controlled conditions. One common method involves the esterification of heptanoic acid with 4-(hydroxymethyl)oxolan-2-one in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-Heptanoyl-4-(hydroxymethyl)oxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 3-Heptanoyl-4-(hydroxymethyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Heptanoyl-4-(hydroxymethyl)oxolan-2-one is unique due to its specific heptanoyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

119502-27-1

Molekularformel

C12H20O4

Molekulargewicht

228.28 g/mol

IUPAC-Name

3-heptanoyl-4-(hydroxymethyl)oxolan-2-one

InChI

InChI=1S/C12H20O4/c1-2-3-4-5-6-10(14)11-9(7-13)8-16-12(11)15/h9,11,13H,2-8H2,1H3

InChI-Schlüssel

NGQXDYJVORSCQJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(=O)C1C(COC1=O)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.